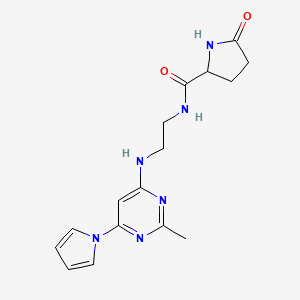

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-11-19-13(10-14(20-11)22-8-2-3-9-22)17-6-7-18-16(24)12-4-5-15(23)21-12/h2-3,8-10,12H,4-7H2,1H3,(H,18,24)(H,21,23)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJFRJUTWWMZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, which undergoes nucleophilic substitution with 1H-pyrrole to introduce the pyrrole moiety.

Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine, such as ethylenediamine, to introduce the aminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrimidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine or alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is , with a molecular weight of 415.5 g/mol. Its structure features a pyrimidine ring, a pyrrolidine moiety, and an amide functional group, which contribute to its biological activity.

Anticancer Potential

Several studies have investigated the anticancer properties of compounds related to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide. For instance, derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of derivatives were synthesized and tested for their anticancer activity. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria and fungi. The presence of the pyrimidine and pyrrolidine rings is believed to enhance its interaction with microbial targets.

Data Table: Antimicrobial Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Candida albicans | 16 µg/mL |

| N-(2... | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

This table illustrates the promising antimicrobial activity of various derivatives, highlighting their potential in treating infections caused by resistant strains .

Synthesis and Derivatives

The synthesis of N-(2... typically involves multi-step organic reactions, including coupling reactions between pyrimidine derivatives and pyrrolidine intermediates. Variations in substituents on the pyrimidine ring can lead to different biological activities.

Synthesis Overview:

- Synthesize the pyrimidine derivative.

- Prepare the pyrrolidine moiety.

- Conduct coupling reactions to form the final compound.

Mechanism of Action

The mechanism of action of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinecarboxamide Derivatives

2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide ()

- 1-Amino-1-methylethyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets. Hydroxy and oxo groups enhance polarity, reducing metabolic instability compared to the target compound.

Hypothesized Differences :

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide ()

Pyrrolidine-Carboxamide Derivatives

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ()

- Key Features: Stereospecific (2S,4R) configuration enhances target selectivity, as seen in protease inhibitors .

Hypothesized Differences :

(R)-N-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxycyclobutanecarboxamide ()

- Hypothesized Differences: The rigid cyclobutane in may limit binding adaptability compared to the target compound’s flexible ethylamino linker.

Data Table: Structural and Hypothesized Property Comparison

Research Findings and Implications

Substituent Effects :

- Structural Flexibility: The target compound’s ethylamino linker may allow better adaptation to binding pockets compared to rigid scaffolds (e.g., ).

Metabolic Considerations :

- Hydroxy and oxo groups () could increase susceptibility to glucuronidation, whereas the target compound’s pyrrolidine may favor slower hepatic clearance.

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 371.5 g/mol. Its structure features a pyrrolidine ring, a pyrimidine moiety, and an amide functional group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties.

The anticancer activity has been attributed to the ability of these compounds to induce cytotoxic effects selectively in cancer cells while sparing normal cells. For instance, studies utilizing the A549 human lung adenocarcinoma model demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various 5-oxopyrrolidine derivatives on A549 cells and non-cancerous HSAEC-1 KT cells. The results showed that certain compounds reduced A549 cell viability to as low as 66% at a concentration of 100 µM without significantly affecting non-cancerous cells .

- Structure-Activity Relationship (SAR) : Compounds with free amino groups exhibited more potent anticancer activity than those with acetylamino fragments. Notably, bis-hydrazone derivatives showed the highest activity while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide has also been explored.

Pathogen Targeting

Research indicates effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The compound demonstrated selective inhibition against these pathogens, suggesting its potential as a therapeutic agent for treating resistant infections .

Comparative Efficacy

In comparative studies, certain derivatives exhibited superior antimicrobial activity against drug-resistant strains compared to traditional antibiotics, highlighting their potential role in addressing the growing challenge of antibiotic resistance .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including pyrimidine core functionalization and amide coupling. Critical steps include:

- Nucleophilic substitution for introducing the pyrrol-1-yl group at the pyrimidine C6 position, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Amide bond formation between the pyrimidine-ethylamine intermediate and 5-oxopyrrolidine-2-carboxamide, employing coupling agents like EDCI/HOBt in dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity .

Key Parameters : Solvent polarity, reaction temperature, and catalyst choice (e.g., triethylamine for deprotonation) significantly affect yields, which typically range from 40–65% .

Q. How can spectroscopic techniques (NMR, HPLC-MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the pyrimidine ring (δ 8.2–8.5 ppm for H-C2/C4), pyrrolidine carbonyl (δ 175–180 ppm in 13C), and amide protons (δ 6.5–7.2 ppm). Diastereotopic protons in the ethylamino linker show splitting patterns in 2D-COSY .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+) and assess purity (>95%) .

Q. What are the critical structural features influencing its physicochemical properties?

- Methodological Answer :

- Hydrogen-bond donors/acceptors : The amide and pyrrolidine carbonyl groups enhance solubility in polar solvents but reduce membrane permeability .

- Planarity : The pyrimidine-pyrrol-1-yl moiety contributes to π-π stacking interactions, affecting crystallinity (confirmed via X-ray diffraction) .

- LogP : Predicted via computational tools (e.g., MarvinSuite) to balance lipophilicity and bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer :

- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model transition states for nucleophilic substitution and amide coupling, identifying energy barriers and regioselectivity .

- Reaction path sampling : ICReDD’s workflow combines quantum calculations with machine learning to screen solvent/catalyst combinations, reducing trial-and-error experimentation .

- Molecular dynamics : Simulate solvation effects to optimize reaction conditions (e.g., DMF vs. THF) for intermediates .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from enzymatic assays (e.g., kinase inhibition) and normalize using standardized controls (e.g., IC50 values adjusted for assay pH and temperature) .

- Structural validation : Compare crystal structures (if available) to confirm conformational differences impacting activity .

- Batch-effect correction : Use statistical tools (e.g., ComBat) to adjust for variability in cell-line protocols or reagent lots .

Q. What advanced crystallization techniques ensure polymorph control for this compound?

- Methodological Answer :

- Seeding : Introduce pre-characterized crystalline seeds (via XRPD) to direct nucleation in supersaturated solutions .

- Temperature cycling : Alternate between 4°C and 25°C to favor thermodynamically stable forms .

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize specific hydrogen-bonding networks .

Q. How can QSAR models guide structural modifications to enhance target selectivity?

- Methodological Answer :

- Descriptor selection : Use MOE or Dragon to compute 3D descriptors (e.g., polar surface area, H-bond counts) correlated with activity .

- Machine learning : Train random forest models on datasets of pyrimidine analogs to predict substitutions (e.g., methyl → ethyl) that improve kinase selectivity .

- Free-energy perturbation : Calculate ΔΔG for binding site mutations (e.g., gatekeeper residues) to prioritize synthetic targets .

Q. How to optimize reaction conditions using Design of Experiments (DoE) methodologies?

- Methodological Answer :

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, solvent ratio) .

- Response surface modeling : Central composite designs model non-linear relationships between temperature and yield, pinpointing optimal conditions (e.g., 85°C, 1.2 eq. EDCI) .

- Robustness testing : Monte Carlo simulations assess parameter sensitivity to scale-up variations .

Q. What challenges arise in interpreting X-ray crystallography data for such compounds?

- Methodological Answer :

- Disorder modeling : Address rotational disorder in flexible ethylamino/pyrrolidine moieties using SHELXL refinement constraints .

- Weak interactions : Map C–H⋯π and C–H⋯O bonds (e.g., methoxy groups) with Hirshfeld surfaces to confirm stabilization mechanisms .

- Twinned crystals : Apply TwinRotMat to deconvolute overlapping diffraction patterns .

Q. How to design stability-indicating analytical methods under stress conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions, then track degradation products via UPLC-PDA .

- Mass spectrometry : Identify hydrolyzed amide or oxidized pyrrolidine byproducts using high-resolution Q-TOF .

- Method validation : Follow ICH Q2(R1) guidelines for specificity, linearity, and LOQ/LOD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.